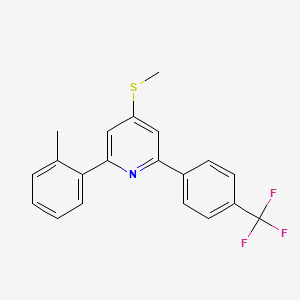
2-(2-Methylphenyl)-4-methylthio-6-(4-(trifluoromethyl)phenyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methylphenyl)-4-methylthio-6-(4-(trifluoromethyl)phenyl)pyridine is a complex organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic organic compounds similar to benzene but with one nitrogen atom replacing one of the carbon atoms in the ring. This particular compound is characterized by the presence of a methylphenyl group, a methylthio group, and a trifluoromethylphenyl group attached to the pyridine ring.
Métodos De Preparación
The synthesis of 2-(2-Methylphenyl)-4-methylthio-6-(4-(trifluoromethyl)phenyl)pyridine can be achieved through various synthetic routes. One common method involves the addition of Grignard reagents to pyridine N-oxides in tetrahydrofuran (THF) at room temperature, followed by treatment with acetic anhydride at elevated temperatures
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
2-(2-Methylphenyl)-4-methylthio-6-(4-(trifluoromethyl)phenyl)pyridine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-(2-Methylphenyl)-4-methylthio-6-(4-(trifluoromethyl)phenyl)pyridine has various applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-(2-Methylphenyl)-4-methylthio-6-(4-(trifluoromethyl)phenyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar compounds to 2-(2-Methylphenyl)-4-methylthio-6-(4-(trifluoromethyl)phenyl)pyridine include other substituted pyridines and aromatic heterocycles. Some examples are:
- 2-(2-Methylphenyl)pyridine
- 4-Methylthio-2-phenylpyridine
- 6-(4-(Trifluoromethyl)phenyl)pyridine
What sets this compound apart is the unique combination of substituents, which can impart specific chemical and biological properties not found in other similar compounds.
Propiedades
Número CAS |
116610-85-6 |
|---|---|
Fórmula molecular |
C20H16F3NS |
Peso molecular |
359.4 g/mol |
Nombre IUPAC |
2-(2-methylphenyl)-4-methylsulfanyl-6-[4-(trifluoromethyl)phenyl]pyridine |
InChI |
InChI=1S/C20H16F3NS/c1-13-5-3-4-6-17(13)19-12-16(25-2)11-18(24-19)14-7-9-15(10-8-14)20(21,22)23/h3-12H,1-2H3 |
Clave InChI |
KBOAGPIMJOZGJA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C2=CC(=CC(=N2)C3=CC=C(C=C3)C(F)(F)F)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


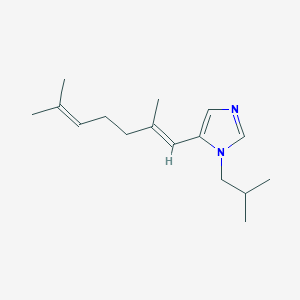
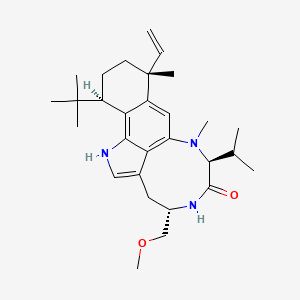
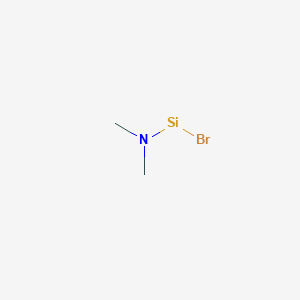
![1,2-Dioxaspiro[2.5]octa-4,7-dien-6-one](/img/structure/B14311283.png)
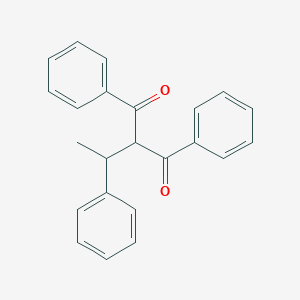
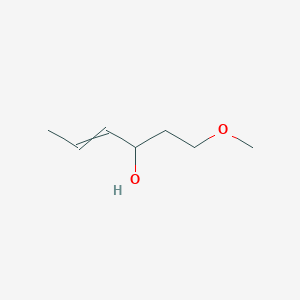
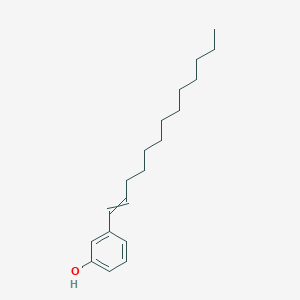

![2,2'-[Oxybis(methylene)]bis(5-phenyl-1,3,4-oxadiazole)](/img/structure/B14311309.png)
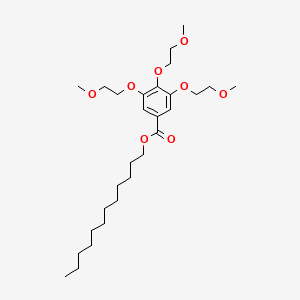
![Trimethyl[(1,1,1-trichloro-3,3-dimethylbutan-2-yl)oxy]silane](/img/structure/B14311320.png)
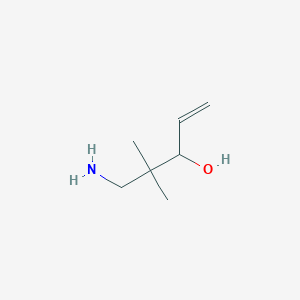
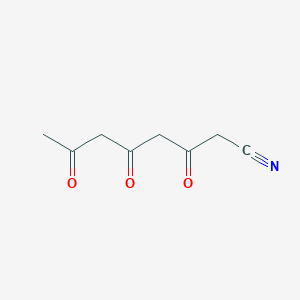
![Dibutyl(dodecanoyloxy)[(2-ethylhexanoyl)oxy]stannane](/img/structure/B14311350.png)
